molecular formula C16H16FNO2 B11703956 4-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide

4-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide

Cat. No.: B11703956
M. Wt: 273.30 g/mol
InChI Key: AWGYTUNGWQYCJS-UHFFFAOYSA-N
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Description

4-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide is an organic compound with the molecular formula C15H14FNO2 It is a benzamide derivative that features a fluorine atom and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide typically involves the following steps:

    Friedel-Crafts Acylation: This reaction introduces the acyl group to the benzene ring. The reaction is carried out using an acyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Reduction: The acyl group is then reduced to an alkane using a reducing agent like lithium aluminum hydride.

    Substitution: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent such as potassium fluoride.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium fluoride in dimethyl sulfoxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

4-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(4-methoxyphenyl)benzamide
  • 2-fluoro-N-(4-methoxyphenyl)benzamide
  • 4-fluoro-N-(2-methoxyphenyl)benzenesulfonamide

Uniqueness

4-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H16FNO2

Molecular Weight

273.30 g/mol

IUPAC Name

4-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide

InChI

InChI=1S/C16H16FNO2/c1-20-15-8-2-12(3-9-15)10-11-18-16(19)13-4-6-14(17)7-5-13/h2-9H,10-11H2,1H3,(H,18,19)

InChI Key

AWGYTUNGWQYCJS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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